ETAFEDRINE

Vue d'ensemble

Description

ETAFEDRINE, also known as N-ethylephedrine hydrochloride, is a sympathomimetic agent used primarily as a bronchodilator to treat asthma. It was previously available commercially as both the free base and the hydrochloride salt. it is no longer marketed .

Méthodes De Préparation

ETAFEDRINE can be synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is then prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This method is advantageous due to its simplicity and the availability of raw materials.

Analyse Des Réactions Chimiques

ETAFEDRINE undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

ETAFEDRINE has been used in various scientific research applications:

Chemistry: It serves as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors.

Biology: It is used to investigate the physiological effects of β2-adrenergic receptor agonists.

Medicine: It has been studied for its potential use in treating respiratory conditions such as asthma and bronchitis.

Industry: It has applications in the pharmaceutical industry for the development of bronchodilator medications.

Mécanisme D'action

ETAFEDRINE acts as a selective β2-adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates β2-adrenergic receptors, leading to bronchodilation and relief from asthma symptoms .

Comparaison Avec Des Composés Similaires

ETAFEDRINE is similar to other sympathomimetic agents such as:

Ephedrine: Both compounds are used as bronchodilators, but ephedrine also induces the release of norepinephrine.

Pseudoephedrine: Used primarily as a decongestant, it has a similar structure but different pharmacological effects.

Methylephedrine: Another bronchodilator with a similar mechanism of action but different potency and duration of action

This compound is unique in its selective action on β2-adrenergic receptors, making it a valuable compound for specific therapeutic applications.

Propriétés

Key on ui mechanism of action |

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |

|---|---|

Numéro CAS |

7681-79-0 |

Formule moléculaire |

C12H19NO |

Poids moléculaire |

193.28 g/mol |

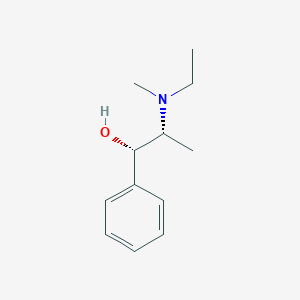

Nom IUPAC |

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |

Clé InChI |

IRVLBORJKFZWMI-ZYHUDNBSSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

SMILES isomérique |

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

SMILES canonique |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Apparence |

Solid powder |

melting_point |

108-110 |

Key on ui other cas no. |

7681-79-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

5591-29-7 (hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethylephedrine exert its bronchodilatory effect?

A1: Ethylephedrine acts as a sympathomimetic agent with selective activity on β2-adrenoceptors. [] It effectively antagonizes bronchoconstriction induced by acetylcholine or histamine. This bronchodilator effect can be completely blocked by the β-adrenoceptor antagonist propranolol, confirming its mechanism of action. []

Q2: What is the structural difference between Ethylephedrine and Ephedrine, and how does it impact their activity?

A2: Ethylephedrine is the N-ethyl derivative of Ephedrine. This structural modification significantly enhances its efficacy on β2-adrenoceptors while suppressing its indirect sympathomimetic activity compared to Ephedrine. [] As a result, Ethylephedrine displays a more selective bronchodilator profile with reduced cardiovascular effects.

Q3: Does Ethylephedrine induce the release of norepinephrine like some other sympathomimetic amines?

A3: Unlike tyramine and ephedrine, Ethylephedrine does not demonstrate significant norepinephrine release in the perfused rabbit heart. [] This characteristic further supports its classification as a predominantly direct-acting sympathomimetic agent with selectivity for β2-adrenoceptors.

Q4: What are the potential applications of Carbon-11 labeled Ethylephedrine?

A4: Researchers have successfully synthesized Carbon-11 labeled Ethylephedrine (Ephedrine-11C) and demonstrated its distribution in mice. [] The compound exhibits uptake in the liver, kidney, and brain. This finding suggests the potential of Ephedrine-11C as a radiotracer for dynamic brain studies using techniques like Positron Emission Tomography (PET).

Q5: Has Ethylephedrine been investigated in clinical settings for respiratory diseases?

A5: Yes, Ethylephedrine has been studied in clinical trials for its bronchodilatory effects. In a double-blind, placebo-controlled study, a long-acting bronchodilator preparation containing Ethylephedrine hydrochloride demonstrated significant improvement in lung function parameters like FEV1 and VC in patients with bronchospastic disease. [] Patients also reported improved sleep quality, appetite, and cough suppression.

Q6: Are there any analytical techniques available to detect and quantify Ethylephedrine and related compounds?

A6: Gas chromatography-mass spectrometry (GC/MSD) has been successfully employed to separate and identify Ethylephedrine and other ephedrines in urine. [] This technique, coupled with appropriate derivatization methods, allows for sensitive and specific analysis of these compounds in biological samples.

Q7: Beyond bronchodilation, are there other potential therapeutic applications of Ethylephedrine being explored?

A8: Interestingly, Ethylephedrine has shown a greater effect on intestinal and uterine muscle compared to Ephedrine. [] While more research is needed, this finding suggests potential applications in areas like gastrointestinal motility disorders or obstetrics, which require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.